2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide

Medicinal chemistry Sulfoximine building blocks Physicochemical profiling

2-Chloro-N-[[dimethyl(oxo)-λ⁶-sulfanylidene]carbamoyl]acetamide (CAS 2260933-14-8) is a 213 Da sulfoximine-containing chloroacetyl urea that serves as a bifunctional building block for covalent inhibitor design. Its integrated chloroacetamide warhead enables cysteine-targeted covalent tethering, while the dimethylsulfoximine-urea scaffold provides simultaneous hydrogen bond donor/acceptor capabilities, a 3- to 10-fold solubility advantage over sulfone analogs, and a favorable LogP of -1.56 for fragment-based screening. This unique reactivity profile makes it a superior diversification hub for parallel synthesis and ABPP probe development, directly addressing procurement needs for medicinal chemistry and chemical biology programs. Available in stock at 95% purity from multiple global suppliers.

Molecular Formula C5H9ClN2O3S
Molecular Weight 212.65
CAS No. 2260933-14-8
Cat. No. B2562747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide
CAS2260933-14-8
Molecular FormulaC5H9ClN2O3S
Molecular Weight212.65
Structural Identifiers
SMILESCS(=NC(=O)NC(=O)CCl)(=O)C
InChIInChI=1S/C5H9ClN2O3S/c1-12(2,11)8-5(10)7-4(9)3-6/h3H2,1-2H3,(H,7,9,10)
InChIKeyAALXUVFVZIXUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide (CAS 2260933-14-8): A Dual-Reactive Sulfoximine-Urea Building Block for Medicinal Chemistry and Chemical Biology


2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide (synonym: 3-(2-chloroacetyl)-1-[dimethyl(oxo)-λ⁶-sulfanylidene]urea) is a low-molecular-weight (213 Da) sulfoximine-containing chloroacetyl urea derivative [1]. The compound integrates a reactive chloroacetamide electrophilic warhead with a dimethylsulfoximine urea scaffold, positioning it as a bifunctional building block for covalent inhibitor design and sulfoximine-containing library synthesis. It is commercially available from multiple suppliers including Enamine (via Sigma-Aldrich and Chemspace) at 95% purity, with physicochemical properties including a calculated LogP of -1.56, a topological polar surface area of 76 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The sulfoximine group (S(=O)(=N–)) has emerged as a privileged motif in medicinal chemistry, offering distinct advantages over sulfone and sulfonamide analogs including enhanced aqueous solubility, tunable lipophilicity, and the capacity to serve simultaneously as a hydrogen bond donor and acceptor [2].

Why 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide Cannot Be Replaced by Simpler Chloroacetyl Ureas or Sulfone Analogs


Generic substitution of this compound by simpler chloroacetyl ureas (e.g., (2-chloroacetyl)urea, CAS 4791-21-3) or by sulfone-based analogs results in the loss of critical structural and functional features that are inseparable from its sulfoximine-urea scaffold. The dimethylsulfoximine group introduces a stereogenic sulfur center and provides both hydrogen bond donor (N–H) and acceptor (S=O) capabilities simultaneously, a property absent in sulfone (R–SO₂–R′) and sulfonamide (R–SO₂–NH–R′) analogs [1]. This dual H-bond character has been demonstrated to improve target engagement and modulate physicochemical properties in kinase and HDAC inhibitor programs [1][2]. Furthermore, the chloroacetyl electrophile is positioned directly on the urea nitrogen, creating a chemically distinct reactivity profile compared to N-alkyl or N-aryl chloroacetamides. Attempting to replace this compound with (2-chloroacetyl)urea (4791-21-3) removes the sulfoximine pharmacophore and eliminates the opportunity to exploit sulfoximine-mediated solubility enhancement, which the review by Goldberg et al. documents as a key driver of the sulfoximine group's uptake in drug discovery [1]. Consequently, head-to-head replacement without re-optimization of the synthetic route and biological profile is not scientifically justified. The quantitative evidence summarized in Section 3 substantiates these differentiation points through comparative physicochemical and functional data.

Quantitative Differentiation Evidence: 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide vs. Closest Structural Analogs


Sulfoximine vs. Sulfone: Hydrogen Bond Donor Count and Topological Polar Surface Area Comparison

The target compound's sulfoximine urea scaffold provides one hydrogen bond donor (urea N–H), whereas the corresponding sulfone analog (e.g., a hypothetical dimethylsulfone urea derivative) would possess zero hydrogen bond donors at the sulfur center. This difference is structural: the sulfoximine nitrogen (N–H) is a donor, while the sulfone oxygen atoms are purely acceptors [1]. The target compound's topological polar surface area (TPSA) is calculated at 76 Ų [2], reflecting the contribution of the sulfoximine N–H and S=O groups. A matched sulfone analog (sulfone urea) would exhibit a lower TPSA (estimated ~63–67 Ų for a dimethylsulfone urea isostere) due to the absence of the N–H donor at sulfur, potentially reducing aqueous solubility and altering blood-brain barrier permeability predictions [1].

Medicinal chemistry Sulfoximine building blocks Physicochemical profiling

ClogP Comparison: Sulfoximine-Urea vs. (2-Chloroacetyl)urea (CAS 4791-21-3)

The calculated LogP of the target compound is −1.56 [1]. In contrast, (2-chloroacetyl)urea (CAS 4791-21-3, molecular formula C₃H₅ClN₂O₂, MW 136.54), which lacks the dimethylsulfoximine group entirely, has a calculated LogP (XLogP3) of approximately −0.5 to −0.7 [2]. The target compound is therefore approximately 0.8–1.0 log unit more hydrophilic than the simpler chloroacetyl urea. This difference is attributable to the polar sulfoximine S=O and N–H groups, which increase aqueous solubility at the expense of membrane permeability. In practice, this means the target compound will partition differently in biphasic reaction systems and biological assays compared to (2-chloroacetyl)urea, precluding direct one-for-one substitution in synthetic protocols optimized for the less polar analog.

Lipophilicity ADME profiling Building block selection

Chemical Reactivity Differentiation: Chloroacetyl Position on Sulfoximine-Urea vs. Simple Chloroacetamide (CAS 79-07-2)

The chloroacetyl electrophile in the target compound is attached to the urea nitrogen of a sulfoximine-substituted urea scaffold, generating a distinct electronic environment compared to simple chloroacetamide (CAS 79-07-2, ClCH₂CONH₂). The electron-withdrawing sulfoximine group (σₚ Hammett constant for S(=O)(=NR)R′ ~0.35–0.50) is expected to inductively activate the adjacent urea carbonyl and modulate the electrophilicity of the chloroacetyl carbon [1]. In contrast, the unsubstituted amide in 2-chloroacetamide exerts only a modest electron-donating resonance effect. This electronic differentiation translates to altered reaction rates in nucleophilic substitution: the target compound's chloroacetyl group is anticipated to exhibit faster Sₙ2 kinetics with thiol and amine nucleophiles compared to 2-chloroacetamide, although direct kinetic data for this specific pair have not been published. The presence of the sulfoximine also introduces the possibility of metal-chelation-directed reactivity, a feature absent in simple chloroacetamide [2].

Covalent inhibitor design Electrophilic warhead Chemoselective derivatization

Molecular Weight and Fraction sp³ (Fsp³) Comparison: Target Compound vs. N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl Chloride (CAS 1934421-30-3)

The target compound (MW 213 Da) and N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride (CAS 1934421-30-3, MW 155.6 Da, C₃H₆ClNO₂S) represent two distinct sulfoximine-based acylating agents with different molecular complexity. The target compound has a larger molecular weight (+57.4 Da) and a higher fraction of sp³-hybridized carbons (Fsp³ = 0.6, compared to Fsp³ = 0.67 for the carbamoyl chloride analog) [1]. Both fall within lead-like chemical space (MW ≤ 350 Da), but the target compound offers a urea linkage that can engage in additional hydrogen bonding interactions not possible with the carbamoyl chloride. The carbamoyl chloride analog reacts via direct nucleophilic acyl substitution at the carbamoyl carbon, while the target compound offers the chloroacetyl carbon as the primary electrophilic site, with the urea carbonyl serving as a secondary reactive handle if deprotected. This orthogonal reactivity profile makes the target compound a more versatile intermediate for sequential derivatization strategies.

Lead-likeness Fragment-based drug discovery Chemical space analysis

Sulfoximine Class Advantage: Documented Solubility and Metabolic Stability Enhancement Over Sulfone Analogs in Drug Discovery Campaigns

The sulfoximine functional group has been validated in multiple medicinal chemistry programs as a superior isosteric replacement for sulfones. In a seminal review, Goldberg et al. (2014) document that replacing a sulfone with a sulfoximine in kinase inhibitor scaffolds improved aqueous solubility by 3- to 10-fold in several exemplar series while maintaining or improving target potency [1]. Mäder and Kattner (2020) further report that sulfoximine-containing clinical candidates (e.g., BAY 1143572, an ATX inhibitor, and AZD6738, an ATR kinase inhibitor) exhibit favorable pharmacokinetic profiles partly attributable to the sulfoximine group's balanced polarity and metabolic stability [2]. While these data come from elaborated drug-like molecules rather than the target building block itself, they establish a class-level precedent: sulfoximine-containing compounds consistently outperform matched sulfone pairs on solubility and metabolic stability endpoints. The target compound, as a sulfoximine-urea building block, inherits this class advantage and can therefore be rationally prioritized over sulfone-based analogs (e.g., a hypothetical dimethylsulfone chloroacetyl urea) when the downstream application requires enhanced solubility or reduced metabolic clearance.

Sulfoximine drug discovery Solubility enhancement Metabolic stability Isosteric replacement

High-Value Application Scenarios for 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide Based on Quantitative Differentiation Evidence


Covalent Fragment Library Construction with Enhanced Solubility and Chemoselectivity

The combination of a chloroacetyl electrophile with a sulfoximine-urea scaffold makes this compound an ideal entry point for constructing covalent fragment libraries. Unlike simpler chloroacetamide fragments, the sulfoximine group provides a 3- to 10-fold solubility advantage over sulfone-based analogs (class-level evidence [1]) and introduces an additional hydrogen bond donor at the sulfur center, expanding the pharmacophore interaction potential. The LogP of −1.56 places this building block in a favorable polarity range for fragment-based screening, where high aqueous solubility is essential for achieving millimolar testing concentrations without DMSO precipitation . Researchers can exploit the chloroacetyl warhead for cysteine-targeted covalent tethering while using the sulfoximine urea as a recognition element for target binding sites.

Activity-Based Protein Profiling (ABPP) Probe Precursor with a Sulfoximine Recognition Element

The target compound's chloroacetyl group serves as a latent electrophilic warhead that can be elaborated with alkyne or fluorophore reporter tags for ABPP applications. The sulfoximine-urea core differentiates this probe precursor from simpler chloroacetamide-based probes by providing a sterically defined, three-dimensional recognition element (Fsp³ = 0.6) that can engage protein binding pockets through complementary hydrogen bonding (1 HBD, 4 HBA) [1]. The enhanced hydrophilicity (LogP −1.56) relative to lipophilic chloroacetamide probes reduces non-specific protein binding, a common source of background signal in ABPP experiments . This translates to improved signal-to-noise ratios in gel-based and mass spectrometry-based target identification workflows.

Sequential Derivatization Hub for Sulfoximine-Containing Compound Libraries

The target compound offers two orthogonal reactive handles: the chloroacetyl CH₂ group (susceptible to nucleophilic displacement by amines, thiols, or azides) and the urea carbonyl (accessible for hydrolysis or further functionalization). This dual reactivity, combined with the sulfoximine group's synthetic versatility, enables a single building block to serve as a diversification hub in parallel synthesis workflows. The carbamoyl chloride analog (CAS 1934421-30-3) provides only one electrophilic site, limiting its utility in sequential derivatization protocols [1]. The target compound's higher molecular complexity (MW 213 vs. 155.6 for the carbamoyl chloride) and lower Fsp³ (0.6 vs. 0.67) place it in a chemical space region populated by fragment-to-lead starting points, making it an attractive stock item for medicinal chemistry groups building sulfoximine-focused screening collections .

Quote Request

Request a Quote for 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.